4-Phenanthrenemethanol
Description
4-Phenanthrenemethanol (CAS: 79384-83-1) is a polycyclic aromatic alcohol with the systematic name [(4aR,10aR)-1,3,4,9,10,10a-hexahydrophenanthren-4a(2H)-yl]methanol . Its structure consists of a partially hydrogenated phenanthrene backbone (hexahydrophenanthrene) substituted with a hydroxymethyl (-CH2OH) group. Its stereochemistry (trans configuration) and rigid polycyclic framework distinguish it from simpler aromatic alcohols .
Properties
CAS No. |
22863-79-2 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
phenanthren-4-ylmethanol |
InChI |
InChI=1S/C15H12O/c16-10-13-6-3-5-12-9-8-11-4-1-2-7-14(11)15(12)13/h1-9,16H,10H2 |
InChI Key |
UJSGLVQRVAPNIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural motifs with 4-Phenanthrenemethanol, such as aromatic rings and hydroxymethyl substituents, but differ in backbone complexity and substituent placement:
(4-Phenoxyphenyl)methanol (CAS: 2215-78-3)
- Molecular Formula : C13H12O2
- Structure: A monocyclic benzene ring with a phenoxy (-OPh) group at the para position and a hydroxymethyl group .
- Key Differences: Lacks the polycyclic phenanthrene backbone, resulting in reduced steric hindrance and lower molecular weight (200.24 g/mol vs. ~200.28 g/mol for this compound).
(4′-Methylbiphenyl-4-yl)methanol (CAS: 79757-92-9)
- Molecular Formula : C14H14O
- Structure : Biphenyl system with a methyl group on one ring and a hydroxymethyl group on the other .
- Key Differences: Linear biphenyl structure vs. angular phenanthrene system. The methyl substituent enhances hydrophobicity compared to this compound.
(4-Butylphenyl)methanol (CAS: 60834-63-1)
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Backbone Complexity | Key Substituents | Notable Properties (Inferred) |
|---|---|---|---|---|
| This compound | ~200.28 | Polycyclic aromatic | Hydroxymethyl | High melting point, steric hindrance |
| (4-Phenoxyphenyl)methanol | 200.24 | Monocyclic | Phenoxy, hydroxymethyl | Moderate solubility in polar solvents |
| (4′-Methylbiphenyl-4-yl)methanol | 198.26 | Biphenyl | Methyl, hydroxymethyl | Enhanced thermal stability |
| (4-Butylphenyl)methanol | 164.24 | Monocyclic | Butyl, hydroxymethyl | High volatility due to alkyl chain |
Key Observations :
- Backbone Complexity: this compound’s polycyclic structure likely increases rigidity and thermal stability compared to monocyclic or biphenyl analogues .
- Substituent Effects: Alkyl chains (e.g., butyl in CAS 60834-63-1) enhance hydrophobicity, while ether linkages (e.g., phenoxy in CAS 2215-78-3) may improve solubility in organic solvents .
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